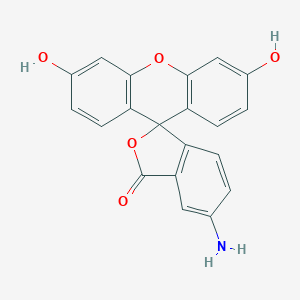

5-Aminofluoresceína

Descripción general

Descripción

5-Aminofluoresceína es un compuesto amino primario que se une covalentemente a la albúmina sérica humana (HSA). Su estructura química incluye un sustituyente amino en la posición C-5 de la fluoresceína. El compuesto exhibe propiedades de fluorescencia, con una longitud de onda de excitación alrededor de 495 nm y una longitud de onda de emisión alrededor de 535 nm .

Aplicaciones Científicas De Investigación

Fluorescent Labeling and Imaging

Fluorescent Probes

5-Aminofluorescein serves as a fluorescent probe for labeling biomolecules, enabling visualization in live cells. It can be conjugated with proteins or other biomolecules to track their localization and dynamics within cellular environments.

- Case Study : In a study involving the conjugation of 5-AF with hydroxystearic acids (HSAs), stable amide derivatives were synthesized, demonstrating effective cellular uptake and fluorescence properties suitable for tracking cellular processes through confocal microscopy .

Table 1: Fluorescent Properties of 5-AF Derivatives

| Compound | Excitation Wavelength | Emission Wavelength | Yield (%) |

|---|---|---|---|

| 5-AF with HSAs | 494 nm | 519 nm | 75 |

| Monoesterified 5-AF | 342 nm | 432 nm | Varies |

| Dihydroxy derivative of 5-AF | - | - | - |

Medical Diagnostics

Diagnostic Applications

5-Aminofluorescein is employed in various diagnostic procedures, particularly in liver function tests and cancer diagnostics. For instance, fluorescein lysicol, derived from 5-AF, is used in pharmacokinetic studies and the diagnosis of liver diseases such as cirrhosis and hepatitis .

- Case Study : A study highlighted the use of fluorescein derivatives for the rapid identification of pathogens in clinical samples, demonstrating the effectiveness of these compounds in improving diagnostic accuracy .

Drug Delivery Systems

Modeling Anticancer Drugs

Research has utilized 5-Aminofluorescein as a model compound to simulate drug delivery systems for anticancer agents like doxorubicin. Its non-toxic nature makes it ideal for studying drug release mechanisms and interactions with biological substrates .

- Case Study : In developing pH-sensitive biomaterials, 5-AF was conjugated with bioactive glasses to create stimuli-responsive systems that can release therapeutic agents in response to environmental changes .

Environmental Monitoring

Biodegradation Studies

The compound has been used to study the biodegradation of fluorescent dyes by fungi, providing insights into environmental impacts and potential bioremediation strategies. In controlled experiments, high degradation rates of various fluorescein derivatives were observed, indicating their potential as environmental pollutants .

Análisis Bioquímico

Biochemical Properties

5-Aminofluorescein is a fluorescence marker . It has an excitation wavelength of 495 nm and an emission wavelength of 535 nm . It can selectively target malignant glioma tissue in vivo when covalently linked to human serum albumin at a molar ratio of 1:1 without bleaching nor penetrating into surrounding brain edema or necrotic tissue .

Molecular Mechanism

It is known to bind covalently to human serum albumin, which allows it to target specific tissues .

Temporal Effects in Laboratory Settings

The stability of 5-Aminofluorescein is such that it can be stored for up to 12 months under desiccating conditions

Métodos De Preparación

Rutas Sintéticas::

5-Aminofluoresceína: se puede sintetizar a través de varios métodos, que incluyen:

Condiciones de Reacción:

Producción Industrial:

Análisis De Reacciones Químicas

Tipos de Reacciones::

Aminación: La reacción clave implica la introducción de un grupo amino a la fluoresceína.

Amidación: Formación del enlace amida.

Procesos Reductivos: Reducción del grupo carbonilo.

Reactivos de Aminación: Amoniaco, sales de amina o aminas primarias.

Agentes Reductores: Borohidruro de sodio (NaBH₄) u otros agentes reductores.

Mecanismo De Acción

El mecanismo exacto por el cual 5-Aminofluoresceína ejerce sus efectos depende de su aplicación específica. Sus propiedades de fluorescencia permiten la visualización y detección dirigidas.

Comparación Con Compuestos Similares

- Otros compuestos similares incluyen varios derivados de fluoresceína.

6-Aminofluoresceína: es un compuesto relacionado.

Actividad Biológica

5-Aminofluorescein (5-AF) is a derivative of fluorescein that has garnered attention for its significant biological activity, particularly in medical diagnostics and therapeutic applications. This article delves into the compound's properties, mechanisms, and clinical implications, supported by various studies and data.

5-Aminofluorescein is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 3326-34-9 |

| Molecular Formula | CHN O |

| Molecular Weight | 347.321 g/mol |

| Melting Point | 223 °C |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 695.3 ± 55.0 °C at 760 mmHg |

| Flash Point | 374.3 ± 31.5 °C |

These properties indicate that 5-AF is a stable compound with a high melting point, which is advantageous for various applications in biological settings.

5-Aminofluorescein functions primarily as a fluorescent marker due to its ability to emit light upon excitation. This property is exploited in several biological applications:

- Fluorescence-Guided Surgery (FGS) : 5-AF can be used to enhance the visibility of tumors during surgical procedures, allowing for more precise resections. Its fluorescence properties help distinguish between malignant and healthy tissues.

- Prodrug Applications : It serves as a targeted prodrug in the synthesis of conjugates like FA-FITC-Arg-PTX, which are designed for specific delivery to tumor cells .

Clinical Studies and Findings

Several studies have explored the efficacy and safety of 5-Aminofluorescein in clinical settings:

-

Fluorescence-Guided Resection in Gliomas :

- A study involving thirty-three patients with malignant gliomas demonstrated that administration of 5-aminolevulinic acid (which leads to the accumulation of protoporphyrin IX) significantly improved tumor visualization during surgery. The positive predictive value (PPV) for identifying tumor tissue was reported at approximately 84.8% .

- The study highlighted the importance of fluorescence quality in guiding surgical decisions, with strong fluorescence correlating with higher tumor cell density.

- Safety Profile :

- Fluorescent Nanomarkers :

Case Studies

- Case Study on Liver Disease Diagnosis :

- Use in Cancer Treatment :

Propiedades

IUPAC Name |

6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAJOEGTZDUSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062979 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-34-9 | |

| Record name | 5-Aminofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Aminofluorescein | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY8M286SWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The interactions of 5-AF depend heavily on the specific target and its application.

- Direct Binding and Fluorescence Modulation: 5-AF can directly bind to proteins like the fat mass and obesity-associated protein (FTO), a critical enzyme involved in the regulation of RNA methylation. This binding inhibits FTO's demethylation activity. [] The binding of 5-AF to FTO can be visualized using X-ray crystallography. []

- Covalent Modification and Labeling: 5-AF is frequently used as a fluorescent label due to its ability to form stable covalent bonds with various biomolecules like proteins and polymers. This labeling allows for visualization and tracking of these molecules in various biological systems. [, , , , , , , , ] For example, 5-AF can be conjugated to albumin, a protein that accumulates in tumor tissues due to the blood-brain barrier breakdown. This allows for the fluorescence-guided resection of brain tumors. []

- Integration into Nanomaterials: 5-AF can be incorporated into nanomaterials like hollow mesoporous silica capsules (HMSCs). These capsules can then deliver 5-AF and other cargo molecules into cells for imaging and therapeutic purposes. []

ANone: 5-Aminofluorescein is a derivative of fluorescein with an amine group at the 5-position of the xanthene ring.

ANone: 5-AF demonstrates good compatibility with various materials and exhibits pH-dependent fluorescence.

- pH Sensitivity: Its fluorescence intensity is generally higher in alkaline environments. [] This property can be exploited to develop pH-sensitive sensors. [, ]

- Solvent Effects: The fluorescence properties of 5-AF are affected by the solvent. It exhibits stronger fluorescence in protic solvents. []

- Temperature Stability: 5-AF-conjugated polymers can exhibit temperature-dependent phase transitions, impacting their cellular uptake and enabling applications in controlled drug delivery. []

ANone: While 5-AF itself is not a catalyst, it can be used to study catalytic processes:

- Enzyme Activity Monitoring: 5-AF can be used to monitor enzyme activity, as seen in its application for studying the kinetics of tyrosinase, an enzyme involved in melanin synthesis. []

ANone: Yes, computational methods have been employed to study 5-AF.

- Density Functional Theory (DFT): DFT calculations were used to understand the interaction between 5-AF derivatives and the Fe(III) Salophen complex in a sensor designed to detect the pesticide monocrotophos. []

ANone: Modifying the structure of 5-AF can significantly impact its properties and applications.

- Linker Length and Antibody Binding: The length of the linker arm connecting 5-AF to a hapten in fluorescence polarization immunoassays (FPIA) can affect the sensitivity of the assay. For instance, longer linker arms were found to be more sensitive in butachlor FPIA. []

- Positional Isomers: The position of the amino group on the fluorescein molecule can influence its reactivity and suitability for specific applications. For example, 5-aminofluorescein and 6-aminofluorescein have different properties and applications. []

ANone:

- Conjugation to Improve Stability: Conjugating 5-AF to macromolecules like albumin or polymers can enhance its stability in biological environments and modify its pharmacokinetic properties. [, , ]

- Encapsulation in Nanomaterials: Encapsulating 5-AF within nanomaterials like HMSCs can improve its stability, control its release, and enhance its cellular uptake. []

ANone: While 5-AF is not known to be highly toxic, researchers should follow standard safety data sheets and laboratory practices when handling and disposing of the compound.

ANone: The pharmacokinetic properties of 5-AF can be significantly altered through conjugation or encapsulation.

- Albumin Conjugate: When conjugated to human serum albumin, 5-aminofluorescein exhibits similar pharmacokinetic properties to albumin, including a long elimination half-life and low clearance, making it suitable for applications requiring prolonged circulation. []

ANone: 5-AF has been studied in various in vitro and in vivo settings:

- In Vitro Cellular Uptake: Studies have shown that the cellular uptake of 5-AF-conjugated polymers can be controlled by temperature, suggesting their potential for targeted drug delivery. []

- In Vivo Tumor Imaging and Resection: In a clinical trial, 5-AF conjugated to human serum albumin (AFL-HSA) was used to stain brain tumors in patients, facilitating fluorescence-guided resection during surgery. []

- In Vivo Bioavailability Enhancement: Encapsulating itraconazole nanocrystals within a nanocage stabilized by wheat germ agglutinin (WGA) led to a significant increase in oral bioavailability compared to ordinary nanocrystals or WGA-functionalized nanocrystals. []

ANone: There is limited information on resistance mechanisms specific to 5-AF, as it is primarily used as a research tool and not a therapeutic agent.

ANone: Several strategies can improve the delivery and targeting of 5-AF:

- Nanoencapsulation: Encapsulating 5-AF within nanoparticles can improve its delivery to specific cells or tissues, enhancing its therapeutic efficacy. [, ]

- Ligand Conjugation: Conjugating 5-AF to targeting ligands, such as antibodies or peptides, can direct it specifically to cells expressing the corresponding receptors. []

ANone:

- Tumor Detection: The accumulation of 5-AF conjugated to albumin in brain tumors highlights its potential as a diagnostic tool for detecting and visualizing tumor margins during surgery. []

- Real-time Monitoring of Fatliquoring: 5-AF has been used to develop a fluorescent tracer for monitoring the mass transfer of fatliquoring agents in leather production, demonstrating its versatility in industrial applications. []

ANone: A variety of techniques are used to characterize and analyze 5-AF:

- Spectroscopy: UV-Vis spectroscopy is used to measure absorbance and determine concentration. Fluorescence spectroscopy is used to analyze fluorescence properties, such as intensity and emission wavelength. [, , , , , , , , ]

- Chromatography:

- Microscopy: Confocal laser scanning microscopy (CLSM) is used to visualize 5-AF labeled molecules and nanomaterials in cells and tissues. [, , , ]

- Mass Spectrometry (MS): Used for identification and structural characterization of 5-AF and its derivatives. [, ]

- X-ray Crystallography: Employed to determine the three-dimensional structure of 5-AF bound to its targets, such as the FTO protein. []

ANone: While 5-AF itself has limited data on environmental impact, research shows its potential for biodegradation:

- Fungal Degradation: The white rot fungus Coriolus versicolor has been shown to decolorize and degrade 5-aminofluorescein, suggesting a potential bioremediation strategy for this dye. []

ANone: The solubility of 5-AF can be influenced by its formulation and the media used:

- Improved Solubility through Conjugation: Conjugation to macromolecules like albumin or polymers can enhance its solubility in aqueous solutions. [, , ]

ANone: Analytical methods for 5-AF should be validated for their intended purpose. This includes assessing accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. Validation ensures reliable and accurate data for research and applications.

ANone: During the development, manufacturing, and distribution of 5-AF and its derivatives, strict quality control measures are essential to ensure consistency, safety, and efficacy. These measures may include:

ANone: While 5-AF itself is not generally considered highly immunogenic, its conjugation to carriers like proteins can potentially elicit an immune response. The degree of immunogenicity can vary depending on factors like:

ANone: There is limited information on the specific effects of 5-AF on drug-metabolizing enzymes.

ANone:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.